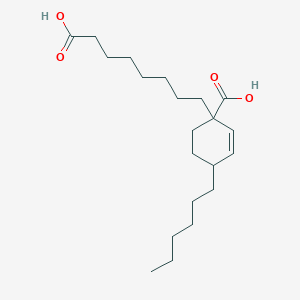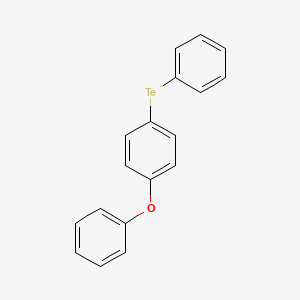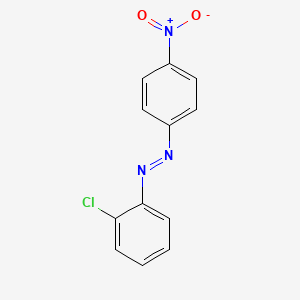
Phenyl 2-iodosylbenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenyl 2-iodosylbenzoate is an organoiodine compound with the molecular formula C13H9IO3 It is a derivative of benzoic acid and contains an iodine atom in the +3 oxidation state
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Phenyl 2-iodosylbenzoate can be synthesized through the oxidation of phenyl 2-iodobenzoate. A common method involves the use of oxidizing agents such as hydrogen peroxide or peracetic acid in the presence of a catalyst. The reaction typically takes place in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the synthesis generally follows similar principles as laboratory methods, with a focus on scalability and cost-effectiveness. Industrial processes may employ continuous flow reactors and optimized reaction conditions to enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: Phenyl 2-iodosylbenzoate undergoes various chemical reactions, including:
Oxidation: It can act as an oxidizing agent, facilitating the oxidation of organic substrates.
Reduction: The compound can be reduced to phenyl 2-iodobenzoate.
Substitution: It can participate in substitution reactions where the iodine atom is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracetic acid, and other peroxides.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, or halides.
Major Products:
Oxidation: Various oxidized organic compounds.
Reduction: Phenyl 2-iodobenzoate.
Substitution: Substituted benzoate derivatives.
Applications De Recherche Scientifique
Phenyl 2-iodosylbenzoate has several applications in scientific research:
Chemistry: Used as an oxidizing agent in organic synthesis, facilitating the formation of carbon-oxygen and carbon-nitrogen bonds.
Biology: Investigated for its potential as a reagent in biochemical assays and as a probe for studying oxidative stress in cells.
Medicine: Explored for its potential use in the development of radiopharmaceuticals for diagnostic imaging.
Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals, where its unique reactivity can be harnessed for specific transformations.
Mécanisme D'action
The mechanism by which phenyl 2-iodosylbenzoate exerts its effects involves the transfer of oxygen atoms to substrates, resulting in their oxidation. The iodine atom in the +3 oxidation state is highly electrophilic, making it an effective oxidizing agent. The compound can interact with various molecular targets, including organic molecules and biomolecules, leading to the formation of oxidized products.
Comparaison Avec Des Composés Similaires
Phenyl 2-iodosylbenzoate can be compared with other hypervalent iodine compounds, such as:
Iodosylbenzene: Similar in structure but lacks the phenyl group attached to the benzoate moiety.
Diacetoxyiodobenzene: Another hypervalent iodine compound used as an oxidizing agent, but with different reactivity and applications.
Iodoxybenzoic acid: Contains an iodine atom in the +5 oxidation state, making it a stronger oxidizing agent compared to this compound.
Uniqueness: this compound is unique due to its specific structure, which combines the reactivity of hypervalent iodine with the stability of the benzoate moiety. This makes it a versatile reagent in organic synthesis and other applications.
Propriétés
Numéro CAS |
63053-82-7 |
|---|---|
Formule moléculaire |
C13H9IO3 |
Poids moléculaire |
340.11 g/mol |
Nom IUPAC |
phenyl 2-iodosylbenzoate |
InChI |
InChI=1S/C13H9IO3/c15-13(17-10-6-2-1-3-7-10)11-8-4-5-9-12(11)14-16/h1-9H |
Clé InChI |
BEWCZIKQDFWJBY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)OC(=O)C2=CC=CC=C2I=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[2-Methyl-5-(propan-2-yl)phenyl]oxolan-2-one](/img/structure/B14508071.png)


![[2-(Benzenesulfonyl)-2-benzylbut-3-en-1-yl]benzene](/img/structure/B14508083.png)




![N-[4-ethyl-5-(5-nitrofuran-2-yl)-1,2,4-triazol-3-yl]acetamide](/img/structure/B14508112.png)
![1-Propanoyl-3-[1-(prop-2-yn-1-yl)piperidin-4-yl]imidazolidin-2-one](/img/structure/B14508118.png)



